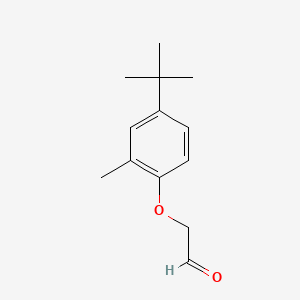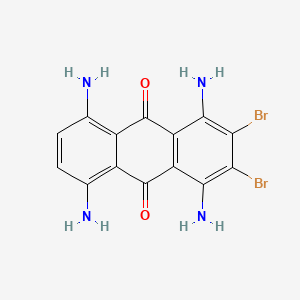
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is a derivative of anthraquinone, a compound known for its applications in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- typically involves the bromination of 9,10-anthracenedione followed by the introduction of amino groups. The reaction conditions often require a controlled environment to ensure the selective bromination and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors that can handle the exothermic nature of these reactions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and bromine groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical pathways and reactions.
Biology
In biological research, this compound can be used to study the effects of brominated and aminated anthraquinones on cellular processes. It may serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities.
Industry
In the industrial sector, 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine groups can form specific interactions with these targets, leading to changes in their activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and bromine groups.
1,4,5,8-Tetraamino-9,10-anthracenedione: Similar but without the bromine atoms.
2,7-Dibromo-9,10-anthracenedione: Similar but without the amino groups.
Uniqueness
The presence of both amino and bromine groups in 9,10-Anthracenedione, 1,4,5,8-tetraamino-ar,ar-dibromo- makes it unique among anthraquinone derivatives. This combination of functional groups allows for a wider range of chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
68214-42-6 |
|---|---|
Formule moléculaire |
C14H10Br2N4O2 |
Poids moléculaire |
426.06 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,3-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H10Br2N4O2/c15-9-10(16)12(20)8-7(11(9)19)13(21)5-3(17)1-2-4(18)6(5)14(8)22/h1-2H,17-20H2 |
Clé InChI |
UPFBCANRFNSDKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


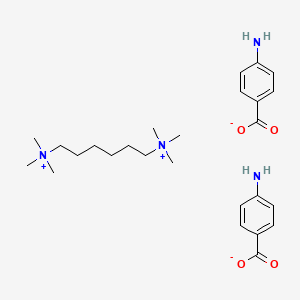
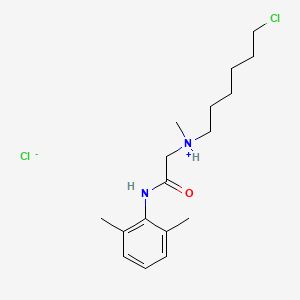
![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

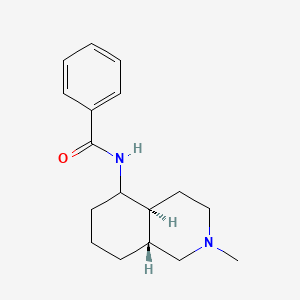
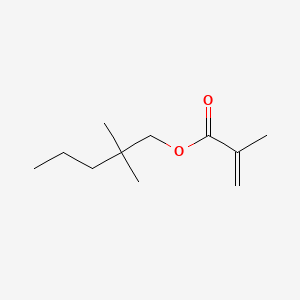
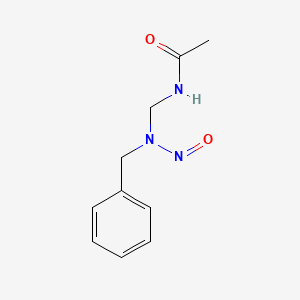
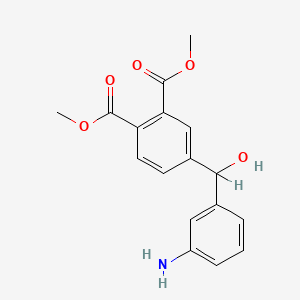
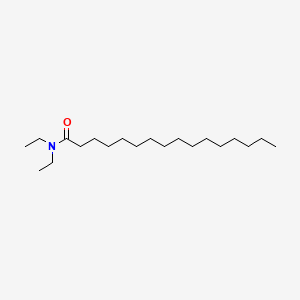
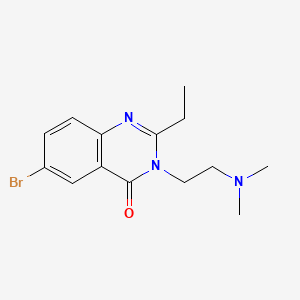
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
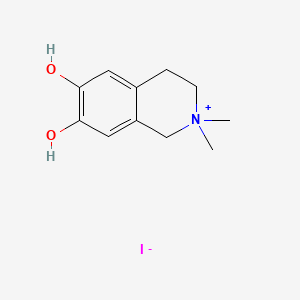
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
